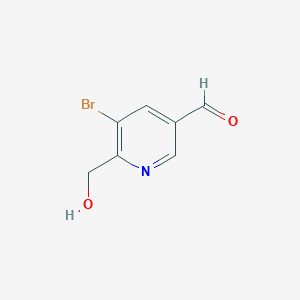![molecular formula C16H13NO4 B8718016 Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 906095-17-8](/img/structure/B8718016.png)
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate typically involves the condensation of 4-methoxyphenylamine with salicylic acid derivatives, followed by cyclization and esterification. One common method includes:
Condensation: Reacting 4-methoxyphenylamine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic processes.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-8-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the carboxylate group at the 7th position of the benzoxazole ring can lead to different chemical and biological properties compared to its isomers.
属性
CAS 编号 |
906095-17-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-4-12(14(13)21-15)16(18)20-2/h3-9H,1-2H3 |
InChI 键 |
GLTDJSMVUYYKJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)


![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)

![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8718000.png)





